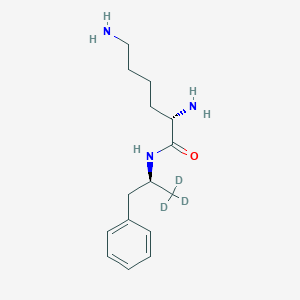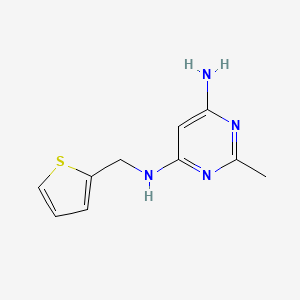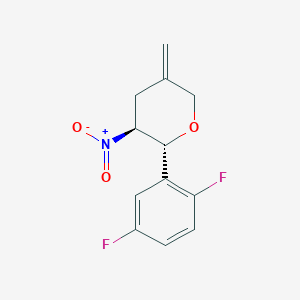
Indacaterol N-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indacaterol N-Glucuronide is a metabolite of Indacaterol, a long-acting beta-2 adrenergic agonist used primarily for the treatment of chronic obstructive pulmonary disease (COPD) and asthma . Indacaterol itself is known for its rapid onset and prolonged duration of action, making it a valuable therapeutic agent in respiratory medicine . The glucuronidation of Indacaterol results in the formation of this compound, which is a significant pathway in the metabolism and excretion of the parent compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Indacaterol N-Glucuronide involves the glucuronidation of Indacaterol. This reaction typically occurs in the liver, where the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the conjugation of glucuronic acid to Indacaterol . The reaction conditions often include the presence of UDP-glucuronic acid and the UGT enzyme in an appropriate buffer system.
Industrial Production Methods: Industrial production of this compound is not commonly practiced as it is primarily a metabolic product. the large-scale synthesis of Indacaterol involves advanced organic synthesis techniques, including the use of chiral catalysts to ensure the production of the desired enantiomer . The glucuronidation process can be replicated in vitro using liver microsomes or recombinant UGT enzymes for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions: Indacaterol N-Glucuronide primarily undergoes metabolic reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to hydroxylated metabolites.
Glucuronidation: Catalyzed by UGT enzymes, forming glucuronide conjugates.
Common Reagents and Conditions:
Oxidation: Requires cytochrome P450 enzymes, NADPH, and oxygen.
Glucuronidation: Requires UDP-glucuronic acid and UGT enzymes.
Major Products:
Hydroxylated Indacaterol: Formed through oxidation.
This compound: Formed through glucuronidation.
Wissenschaftliche Forschungsanwendungen
Indacaterol N-Glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of Indacaterol.
Drug Development: Understanding the metabolic pathways can aid in the development of new drugs with improved efficacy and safety profiles.
Toxicology: Assessing the safety and potential side effects of Indacaterol and its metabolites.
Wirkmechanismus
Indacaterol N-Glucuronide itself does not have a direct therapeutic effect. its formation is crucial for the metabolism and clearance of Indacaterol from the body . Indacaterol works by stimulating beta-2 adrenergic receptors in the smooth muscle of the airways, leading to muscle relaxation and bronchodilation . This action increases the diameter of the airways, improving airflow and reducing symptoms of COPD and asthma .
Vergleich Mit ähnlichen Verbindungen
Formoterol: Another long-acting beta-2 adrenergic agonist used for asthma and COPD.
Salmeterol: A long-acting beta-2 adrenergic agonist with a slower onset but longer duration of action compared to Indacaterol.
Uniqueness of Indacaterol N-Glucuronide: this compound is unique due to its rapid onset and prolonged duration of action, which allows for once-daily dosing . This is in contrast to other beta-2 agonists like Formoterol and Salmeterol, which may require more frequent dosing .
Eigenschaften
Molekularformel |
C30H36N2O9 |
|---|---|
Molekulargewicht |
568.6 g/mol |
IUPAC-Name |
(2R,3R,4R,5S,6S)-6-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H36N2O9/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)32(29-27(38)25(36)26(37)28(41-29)30(39)40)13-22(34)19-5-7-21(33)24-20(19)6-8-23(35)31-24/h5-10,18,22,25-29,33-34,36-38H,3-4,11-13H2,1-2H3,(H,31,35)(H,39,40)/t22-,25+,26+,27-,28+,29-/m0/s1 |
InChI-Schlüssel |
AYUINKXDLMIPNM-LBPVPJGVSA-N |
Isomerische SMILES |
CCC1=C(C=C2CC(CC2=C1)N(C[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)C(=O)O)O)O)O)CC |
Kanonische SMILES |
CCC1=C(C=C2CC(CC2=C1)N(CC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)C5C(C(C(C(O5)C(=O)O)O)O)O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline](/img/structure/B13437889.png)



![[(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13437910.png)



![N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide](/img/structure/B13437953.png)

